molecular formula C13H15N3O2 B6772397 1H-indazol-3-yl(oxazepan-2-yl)methanone

1H-indazol-3-yl(oxazepan-2-yl)methanone

Cat. No.: B6772397
M. Wt: 245.28 g/mol
InChI Key: HLYITTUEQBTMMV-UHFFFAOYSA-N
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Description

1H-indazol-3-yl(oxazepan-2-yl)methanone is a heterocyclic compound that features both an indazole and an oxazepane ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazol-3-yl(oxazepan-2-yl)methanone typically involves the formation of the indazole and oxazepane rings followed by their coupling. One common method is the cyclization of ortho-substituted benzaldehyde oxime to form the indazole ring . The oxazepane ring can be synthesized through reductive cyclization reactions involving azidobenzaldehydes and amines . The final step involves coupling these two rings under specific conditions, often using transition metal catalysts such as copper or palladium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-indazol-3-yl(oxazepan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the indazole and oxazepane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1H-indazol-3-yl(oxazepan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazol-3-yl(oxazepan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The oxazepane ring can enhance the compound’s binding affinity and selectivity. Together, these rings can inhibit or activate specific biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler structure with similar biological activity.

    Oxazepane: A seven-membered ring with different substituents.

    1H-indazol-3-yl(oxazepan-2-yl)methanol: A hydroxyl derivative with different reactivity.

Uniqueness

1H-indazol-3-yl(oxazepan-2-yl)methanone is unique due to its combination of indazole and oxazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

1H-indazol-3-yl(oxazepan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(16-8-4-1-5-9-18-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYITTUEQBTMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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